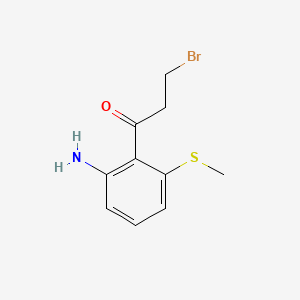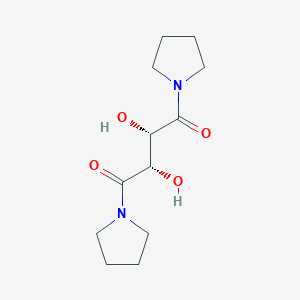
(2S,3S)-2,3-dihydroxy-1,4-dipyrrolidin-1-ylbutane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2,3-dihydroxy-1,4-dipyrrolidin-1-ylbutane-1,4-dione is a chiral compound with significant importance in organic chemistry and various industrial applications. This compound is characterized by its two hydroxyl groups and two pyrrolidinyl groups attached to a butane-1,4-dione backbone. Its unique stereochemistry makes it a valuable intermediate in the synthesis of various chiral chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-dihydroxy-1,4-dipyrrolidin-1-ylbutane-1,4-dione typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst. For example, the reduction of a 2-chloro-β-ketoester can be catalyzed by carbonyl reductase from Lactobacillus fermentum, resulting in the formation of the desired (2S,3S) compound .
Industrial Production Methods
Industrial production of this compound often employs whole-cell biocatalysis. This method utilizes engineered bacteria, such as Escherichia coli, which co-express specific enzymes to catalyze the conversion of precursor compounds into the target compound. This approach is environmentally friendly and can achieve high yields with excellent stereoisomeric purity .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-2,3-dihydroxy-1,4-dipyrrolidin-1-ylbutane-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific applications or to synthesize derivatives.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2S,3S)-2,3-dihydroxy-1,4-dipyrrolidin-1-ylbutane-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism by which (2S,3S)-2,3-dihydroxy-1,4-dipyrrolidin-1-ylbutane-1,4-dione exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R)-2,3-dihydroxy-1,4-dipyrrolidin-1-ylbutane-1,4-dione
- (2S,3S)-2,3-butanediol
- (2R,3R)-2,3-butanediol
Uniqueness
(2S,3S)-2,3-dihydroxy-1,4-dipyrrolidin-1-ylbutane-1,4-dione is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its high stereoisomeric purity make it valuable in asymmetric synthesis and various industrial applications .
Propiedades
Fórmula molecular |
C12H20N2O4 |
|---|---|
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
(2S,3S)-2,3-dihydroxy-1,4-dipyrrolidin-1-ylbutane-1,4-dione |
InChI |
InChI=1S/C12H20N2O4/c15-9(11(17)13-5-1-2-6-13)10(16)12(18)14-7-3-4-8-14/h9-10,15-16H,1-8H2/t9-,10-/m0/s1 |
Clave InChI |
VWHUHPJIJJEZFI-UWVGGRQHSA-N |
SMILES isomérico |
C1CCN(C1)C(=O)[C@H]([C@@H](C(=O)N2CCCC2)O)O |
SMILES canónico |
C1CCN(C1)C(=O)C(C(C(=O)N2CCCC2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


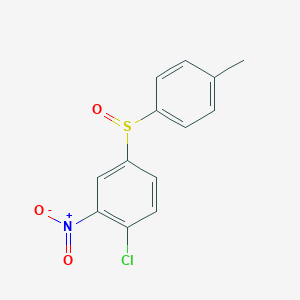


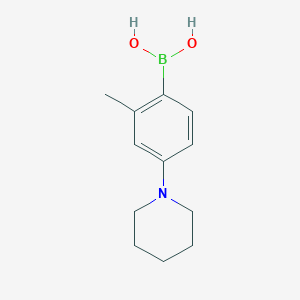


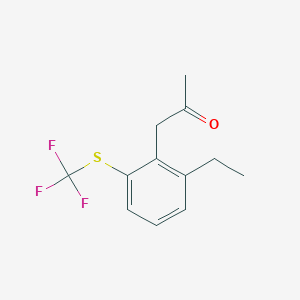
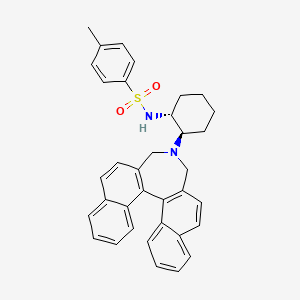

![2,5-Dihexyl-1,4-bis[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14076972.png)
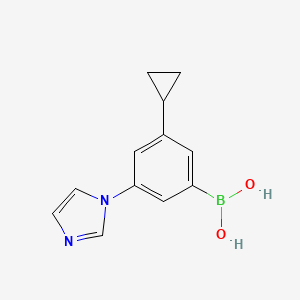
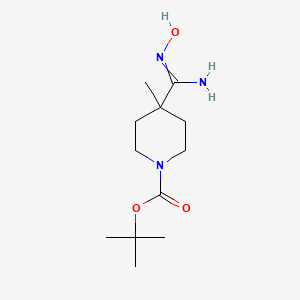
![1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine, 2,3,3a,4-tetrahydro-, 5,5-dioxide, (3aR)-](/img/structure/B14076983.png)
